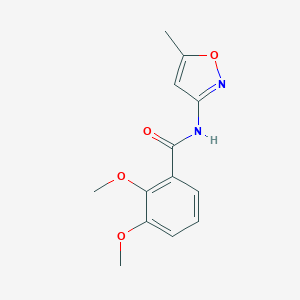

2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide” is a chemical compound with the molecular formula C13H14N2O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H14N2O4 . This indicates that the compound contains 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 262.26 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Mecanismo De Acción

Target of Action

The primary targets of 2,3-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide are currently unknown. This compound belongs to the class of benzamides, which have been widely used in medical, industrial, biological and potential drug industries

Mode of Action

Benzamides, in general, are known to interact with their targets in a variety of ways, including inhibiting enzyme activity, modulating receptor function, and disrupting cellular processes .

Biochemical Pathways

Benzamides have been shown to affect a wide range of pathways, including those involved in cell growth, inflammation, and neurotransmission .

Result of Action

Some benzamides have been reported to have antioxidant, antibacterial, and anti-inflammatory activities .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide has several advantages for lab experiments. It has high affinity for the dopamine D3 receptor and the sigma-1 receptor, making it a useful tool for studying the function of these receptors. Additionally, this compound has been shown to have low toxicity and good solubility in water, making it easy to administer to experimental animals.

One limitation of this compound is that it has a relatively short half-life in vivo, requiring frequent dosing to maintain its effects. Additionally, this compound has been shown to have off-target effects at high concentrations, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for research on 2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide. One area of interest is the role of this compound in addiction and substance abuse. This compound has been shown to decrease dopamine release in the nucleus accumbens, suggesting that it may have potential as a treatment for addiction.

Another area of interest is the role of this compound in neurodegenerative disease. This compound has been shown to have neuroprotective effects in models of neurodegenerative disease, suggesting that it may have potential as a treatment for these conditions.

Finally, there is interest in developing new compounds based on the structure of this compound with improved pharmacokinetic properties and selectivity for specific receptor subtypes. These compounds may have potential as new treatments for a variety of neurological and psychiatric disorders.

Métodos De Síntesis

2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide can be synthesized by a multistep process. The first step involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form 2,3-dimethoxybenzoyl chloride. The second step involves the reaction of 2,3-dimethoxybenzoyl chloride with 5-methyl-3-isoxazolecarboxylic acid to form this compound.

Aplicaciones Científicas De Investigación

2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide has been widely used in scientific research as a tool to study the function of various receptors and neurotransmitters. It has been shown to have high affinity for the dopamine D3 receptor and the sigma-1 receptor. This compound has been used to study the role of these receptors in various physiological and pathological processes, including addiction, depression, and schizophrenia.

Safety and Hazards

Sigma-Aldrich provides “2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide” as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final, and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Propiedades

IUPAC Name |

2,3-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-8-7-11(15-19-8)14-13(16)9-5-4-6-10(17-2)12(9)18-3/h4-7H,1-3H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXOMNRQBMERFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=C(C(=CC=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701321917 |

Source

|

| Record name | 2,3-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815608 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

581780-65-6 |

Source

|

| Record name | 2,3-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-[1-(4-ethylphenyl)ethyl]-3-(3-thienyl)acrylamide](/img/structure/B458114.png)

![5-Methyl-4-(methylsulfanyl)-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B458115.png)

![2-[4-(4-Bromobenzoyl)-1-piperazinyl]phenyl ethyl ether](/img/structure/B458122.png)

![N-[2-(3-chlorophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B458130.png)

![Butyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B458133.png)